
Androgen receptor antagonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Androgen receptor antagonists are compounds that inhibit the action of androgens by blocking the androgen receptor. Androgen receptor antagonist 1 is a non-steroidal compound that has shown significant potential in the treatment of prostate cancer by inhibiting the androgen receptor, which plays a crucial role in the progression of this disease .
准备方法
合成路线和反应条件: 雄激素受体拮抗剂 1 的合成涉及一系列化学反应,从易于获得的起始原料开始。 一种常见的合成路线包括将式 V 的化合物进行环化反应得到式 VI 的化合物 。反应条件通常温和,工艺设计具有高原子利用率。
工业生产方法: 对于工业生产,可以通过控制起始材料的立体化学来优化雄激素受体拮抗剂 1 的合成。 这使得可以定向合成该化合物及其单一异构体,使工艺简化,适合大规模生产 .
化学反应分析
反应类型: 雄激素受体拮抗剂 1 会发生多种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气。
还原: 该反应涉及添加氢气或去除氧气。
取代: 该反应涉及用另一种原子或原子团取代一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和三氧化铬。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂,在碱性或酸性条件下反应。
主要产物: 这些反应产生的主要产物取决于所用试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或胺 .
科学研究应用
雄激素受体拮抗剂 1 具有广泛的科学研究应用:
化学: 用作模型化合物来研究雄激素受体抑制的机制。
生物学: 用于研究雄激素受体在细胞过程中的作用。
医学: 用于治疗前列腺癌和其他雄激素依赖性疾病。
作用机制
雄激素受体拮抗剂 1 通过与雄激素受体的配体结合域结合来发挥作用。这阻止受体转运到细胞核并与 DNA 上的雄激素反应元件结合。 结果,雄激素反应基因的转录被抑制,导致雄激素依赖性细胞增殖减少 .
类似化合物:
恩扎鲁胺: 第二代非甾体雄激素受体拮抗剂,与雄激素受体具有很强的结合亲和力。
阿帕鲁胺: 另一种第二代非甾体雄激素受体拮抗剂,用于治疗前列腺癌。
比卡鲁胺: 第一代非甾体雄激素受体拮抗剂。
独特性: 雄激素受体拮抗剂 1 能够以高特异性和亲和力与雄激素受体结合,这使其独一无二。 与一些第一代拮抗剂不同,它不表现出部分激动剂活性,使其在抑制雄激素受体信号方面更有效 .
相似化合物的比较
Enzalutamide: A second-generation non-steroidal androgen receptor antagonist with a strong binding affinity to the androgen receptor.
Apalutamide: Another second-generation non-steroidal androgen receptor antagonist used in the treatment of prostate cancer.
Bicalutamide: A first-generation non-steroidal androgen receptor antagonist.
Uniqueness: Androgen receptor antagonist 1 is unique in its ability to bind to the androgen receptor with high specificity and affinity. Unlike some first-generation antagonists, it does not exhibit partial agonist activity, making it more effective in inhibiting androgen receptor signaling .
属性
IUPAC Name |
N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-1-(2-hydroxyethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O3/c1-20(2)18(25-17(28)14-11-24-26(12-14)7-8-27)21(3,4)19(20)29-15-6-5-13(10-23)16(22)9-15/h5-6,9,11-12,18-19,27H,7-8H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJNHDLYWZTKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1OC2=CC(=C(C=C2)C#N)Cl)(C)C)NC(=O)C3=CN(N=C3)CCO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(3,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![1,7-dimethyl-8-(4-(trifluoromethyl)phenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656093.png)
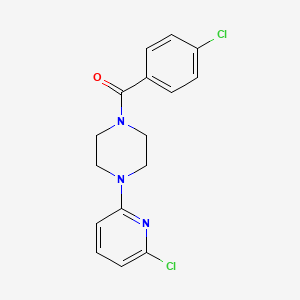
![N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-4,5,6,7-tetrahydro-2,1-benzoxazole-3-carboxamide](/img/structure/B2656097.png)
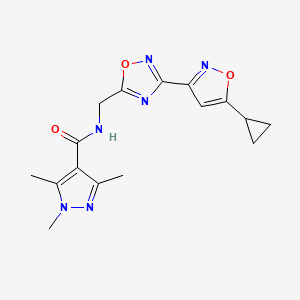
![2-[3-(pyridin-4-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2656100.png)
![N-[(1E)-(hydroxyimino)methyl]-2-(1H-imidazol-1-yl)benzamide](/img/structure/B2656101.png)
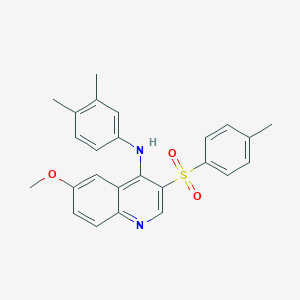
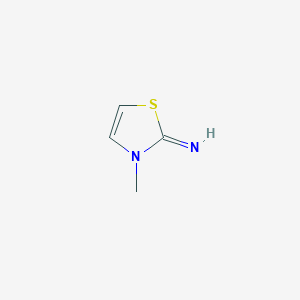

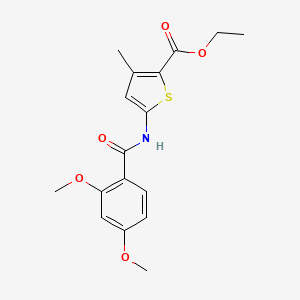
![13-(4-nitrobenzyl)-6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2656109.png)
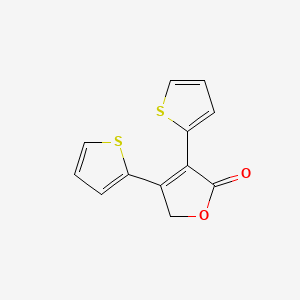
![2-(6-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2656113.png)
